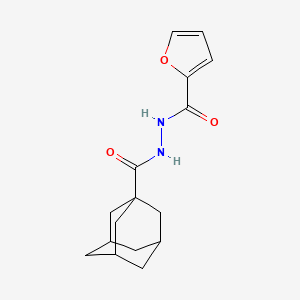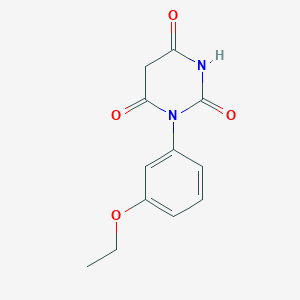![molecular formula C16H31N3 B4948536 2-(1-piperazinyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]ethanamine](/img/structure/B4948536.png)
2-(1-piperazinyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-piperazinyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]ethanamine is a chemical compound that is commonly known as TAK-659. It is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
The mechanism of action of TAK-659 involves the inhibition of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a key role in the activation of B-cells, which are a type of immune cell that produces antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and certain types of cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to modulate the activity of other signaling pathways that are important for the immune response. In addition, TAK-659 has been shown to reduce the levels of inflammatory cytokines, which can be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potent activity against various types of cancer cells and its ability to modulate the immune response. However, TAK-659 has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy in certain types of cancer cells. In addition, TAK-659 may have off-target effects that could lead to unwanted side effects.
Direcciones Futuras
There are many future directions for the development of TAK-659. One potential direction is the combination of TAK-659 with other targeted therapies or immunotherapies. This could enhance the efficacy of TAK-659 and improve the overall response rate in patients with cancer or autoimmune diseases. Another future direction is the development of more potent and selective inhibitors of BTK, which could lead to improved clinical outcomes. Finally, the use of TAK-659 in combination with biomarkers could help to identify patients who are most likely to benefit from treatment.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps. The starting material is 2,4,6-trimethyl-3-cyclohexene-1-carboxylic acid, which is converted to its corresponding acid chloride. This is then reacted with piperazine to form the intermediate 2-(1-piperazinyl)-N-(2,4,6-trimethyl-3-cyclohexen-1-yl)acetamide. The final step involves the reduction of the amide group to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively in preclinical models of cancer and autoimmune diseases. It has shown potent activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the proliferation and survival of cancer cells. In addition, TAK-659 has been shown to modulate the activity of other signaling pathways that are important for the immune response.
Propiedades
IUPAC Name |
2-piperazin-1-yl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3/c1-13-10-14(2)16(15(3)11-13)12-18-6-9-19-7-4-17-5-8-19/h10,14-18H,4-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWIPLBVFRKSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1CNCCN2CCNCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


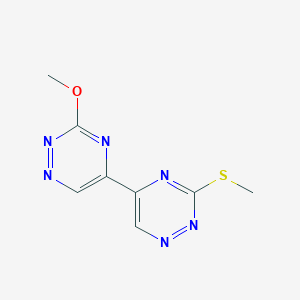
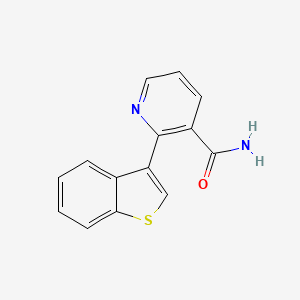
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4948479.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4948481.png)
![3-[(3,5-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4948486.png)
![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B4948509.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N,N-dimethylbenzamide](/img/structure/B4948516.png)
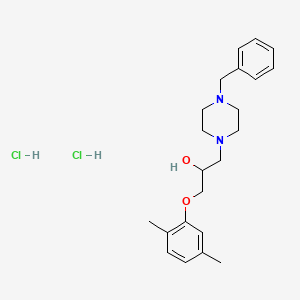
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4948547.png)
